molecular formula C21H29NO3 B7738746 6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B7738746
M. Wt: 343.5 g/mol
InChI Key: NGXNLRWGXCVBNE-UHFFFAOYSA-N
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Description

6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen-4-one core with a bis(2-methylpropyl)amino group attached to the 6th position and a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The initial step involves the synthesis of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is then formed through a cyclization reaction, often using a Lewis acid catalyst.

    Introduction of the Bis(2-methylpropyl)amino Group: The bis(2-methylpropyl)amino group is introduced via a nucleophilic substitution reaction, where the amine reacts with an appropriate alkyl halide.

    Hydroxylation: The hydroxyl group at the 7th position is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the double bonds in the chromen-4-one core.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions include ketones, reduced chromen-4-one derivatives, and substituted amino derivatives.

Scientific Research Applications

6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

    Materials Science: The compound’s chromen-4-one core can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can serve as a chemical tool to investigate cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bis(2-methylpropyl)amino group allows it to bind to active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. The chromen-4-one core can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromen-4-one core, such as coumarins, share some structural features but differ in their functional groups and biological activities.

    Flavonoids: These compounds also contain a chromen-4-one core but have different substituents, leading to distinct chemical and biological properties.

    Chalcones: Chalcones have a similar core structure but lack the cyclopentane ring, resulting in different reactivity and applications.

Uniqueness

6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its bis(2-methylpropyl)amino group and hydroxyl group provide unique binding properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-13(2)10-22(11-14(3)4)12-18-19(23)9-8-16-15-6-5-7-17(15)21(24)25-20(16)18/h8-9,13-14,23H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXNLRWGXCVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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